2,4,6-Triphenylpyryliumtetrafluoroborat

Übersicht

Beschreibung

Synthesis Analysis

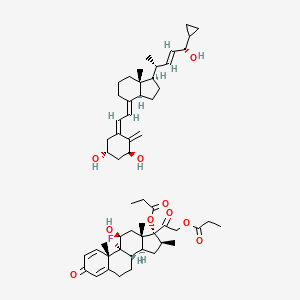

2,4,6-Triphenylpyrylium tetrafluoroborate is synthesized using anhydrous hydrofluoric acid and distilled boron trifluoride etherate, as described by Dimroth, Reichardt, and Vogel (2003). The process involves cyclization and the use of fluoroboric acid in ether (Dimroth, Reichardt, & Vogel, 2003).

Molecular Structure Analysis

The molecular and crystal structure of 2,4,6-trimethylpyrylium tetrafluoroborate, a related compound, has been determined, showing stabilizing intermolecular interactions, including halogen/chalcogen bonds and tetrel-bonded contacts (Mandal et al., 2022).

Chemical Reactions and Properties

2,4,6-Triphenylpyrylium tetrafluoroborate has been used in photosensitized electron transfer reactions. For example, it promotes the photoinduced electron-transfer (PET) reactions of certain compounds, leading to fragmentation and formation of different products (Kamata et al., 2004).

Physical Properties Analysis

Research on derivatives and similar compounds, like 2,4,6-triphenylpyrylium tetrakis(pentafluorophenyl)gallate, reveals insights into their stability and reactivity. These studies also include observations on thermal stability and characteristics under different conditions (Komarova, Ren, & Neckers, 2002).

Chemical Properties Analysis

The chemical properties of 2,4,6-Triphenylpyrylium tetrafluoroborate are highlighted in its use in various chemical reactions. For instance, it's involved in the electron transfer photooxygenation of carbonyl compounds, demonstrating its reactivity and functional role in organic chemistry (Akaba et al., 1992).

Wissenschaftliche Forschungsanwendungen

Photokatalyse

2,4,6-Triphenylpyryliumtetrafluoroborat: wird als Photokatalysator eingesetzt, da er Licht absorbieren und chemische Reaktionen auslösen kann. Seine Aktivierung bei 462 nm macht ihn für Photooxidationsprozesse geeignet . Diese Verbindung kann zur Sensibilisierung von Reaktionen verwendet werden, wie z. B. der Photooxidation von Catechol, einer wichtigen Reaktion bei der Synthese verschiedener biochemischer Verbindungen.

Synthese von N-Alkylpyridinium-Photosensibilisatoren

Diese Verbindung spielt eine wichtige Rolle bei der Herstellung von N-Alkylpyridinium-Photosensibilisatoren. Durch Reaktion mit Verbindungen wie (1R,2S)-(-)-Norephedrin, (S)-(+)-2-(Aminomethyl)pyrrolidin und ®-(-)-1-Cyclohexylethylamin trägt sie zur Bildung von Photosensibilisatoren bei, die Anwendungen in der Photodynamischen Therapie und der photochemischen Forschung finden .

Analytische Chemie

In der analytischen Chemie wird This compound für die Pre-Column-Derivatisierung in der Hochleistungsflüssigkeitschromatographie (HPLC) verwendet. Diese Anwendung ist besonders wichtig für die Bestimmung von Sulfid in verschiedenen Proben, was seine Rolle bei der Verbesserung der Detektions-Empfindlichkeit unterstreicht .

Wirkmechanismus

Target of Action

2,4,6-Triphenylpyrylium tetrafluoroborate is primarily used as a sensitizer in various chemical reactions . A sensitizer is a substance that, when introduced into the environment, will cause a process to be more sensitive to certain stimuli. In the case of 2,4,6-Triphenylpyrylium tetrafluoroborate, it enhances the photooxidation of certain compounds .

Mode of Action

The compound interacts with its targets by absorbing light and transferring energy to the target molecules . This energy transfer can cause a variety of changes in the target molecules, such as breaking of bonds or initiation of chemical reactions .

Biochemical Pathways

It is known to facilitate the photooxidation of cathecol , which is a key molecule in various biochemical pathways, including metabolic processes.

Result of Action

The primary result of the action of 2,4,6-Triphenylpyrylium tetrafluoroborate is the facilitation of photooxidation reactions . This can lead to the breakdown of target molecules or the initiation of new reactions, depending on the specific context.

Action Environment

The efficacy and stability of 2,4,6-Triphenylpyrylium tetrafluoroborate are influenced by environmental factors such as light and temperature . As a photocatalyst, it requires light to function effectively . Furthermore, its storage temperature is recommended to be between 2-30°C , indicating that temperature can affect its stability.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Zukünftige Richtungen

2,4,6-Triphenylpyrylium tetrafluoroborate is used as a sensitizer to carry out the photo oxidation of cathecol . It is also used in the preparation of three N-alkylpyridinium photosensitizers by reacting with (1R,2S)- (-)-norephedrine, (S)- (+)-2- (aminomethyl)pyrrolidine and ®- (-)-1-cyclohexylethylamine . This suggests that it could have potential applications in the field of photochemistry and photophysics.

Eigenschaften

IUPAC Name |

2,4,6-triphenylpyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O.BF4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYPWMWEJGDSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196303 | |

| Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448-61-3 | |

| Record name | 2,4,6-Triphenylpyrylium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrylium, 2,4,6-triphenyl-, tetrafluoroborate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triphenylpyrylium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,4,6-Triphenylpyrylium tetrafluoroborate primarily interacts with organic molecules through photoinduced electron transfer (PET) processes. [, , , , , , , , ] This involves the excitation of TPP+ by light, followed by electron transfer from the target molecule to the excited TPP+, generating a radical cation of the target molecule and a radical of TPP+. [] This process initiates a cascade of reactions, leading to various transformations depending on the target molecule and reaction conditions. For instance, TPP+ can sensitize the oxygenation of cycloalkenes to allylic hydroperoxides. []

A: In the photooxidation of aryl-substituted cycloheptatrienes, the radical cation generated by electron transfer to excited TPP+ undergoes deprotonation, and the resulting cycloheptatrienyl radical dimerizes to form bitropyl. []

A: The molecular formula is C23H17BF4O, and the molecular weight is 396.21 g/mol. [, ]

A: While specific spectroscopic data isn't detailed in the provided abstracts, researchers commonly employ techniques like UV-Vis spectroscopy, fluorescence spectroscopy, and NMR spectroscopy to characterize TPP+ BF4-. [, ] For example, UV-Vis spectroscopy helps analyze the absorption characteristics of TPP+ BF4- and monitor its reactions. [] Fluorescence spectroscopy is useful in studying the excited state behavior of TPP+ BF4- and its quenching by electron donors. [] NMR spectroscopy is vital in confirming the structure of TPP+ BF4- and analyzing the products formed in its reactions. []

A: The efficiency of 2,4,6-triphenylpyrylium salts in photosensitized reactions is influenced by the counterion. [] While specific examples weren't detailed in the provided abstracts, this suggests that the choice of counterion can impact the reactivity and selectivity of TPP+ salts in various applications.

A: 2,4,6-Triphenylpyrylium tetrafluoroborate serves as a photocatalyst in diverse organic reactions. It can catalyze the Diels-Alder reaction of N-arylimines with various dienophiles under visible light irradiation, providing access to structurally diverse furoquinolines, pyranoquinolines, and tetrahydroquinolines. [, ] Additionally, it facilitates the synthesis of selenocyanate-containing heterocycles through a visible-light-induced radical-cascade selenocyanation/cyclization of various substrates. []

A: 2,4,6-Triphenylpyrylium tetrafluoroborate can mediate the C-C bond cleavage of aralkyl ketones and aldehydes via photoinduced electron transfer. [] The excited state of TPP+ accepts an electron from the carbonyl compound, generating a radical cation that undergoes C-C bond cleavage to yield various products.

A: Computational chemistry plays a crucial role in understanding the properties and reactivity of 2,4,6-Triphenylpyrylium tetrafluoroborate. Density Functional Theory (DFT) calculations help investigate the interactions between TPP+ and carbon nanotubes, revealing insights into their binding energies and electronic properties. [] Additionally, DFT calculations are employed to study the charge and spin density distributions of radical cations, both free and complexed with BF4-, providing insights into the reactivity of these species. [] Theoretical studies combined with experimental results shed light on the sp2-like nature of the sulfur atom in sulfoxide cation radicals, explaining their facile photoracemization in the presence of TPP+. []

A: Introducing substituents on the phenyl rings of 2,4,6-Triphenylpyrylium tetrafluoroborate significantly impacts its photophysical properties, particularly its excitation energy. For example, replacing the phenyl groups with β-naphthyl groups leads to a substantial decrease in excitation energies, suggesting potential applications in solar energy collection. []

A: While specific regulations are not detailed in the abstracts, it's crucial to handle 2,4,6-Triphenylpyrylium tetrafluoroborate with caution as reports suggest potential mutagenic activity. [] Researchers should prioritize safety measures, including wearing appropriate personal protective equipment like gloves and safety glasses, to minimize direct contact and potential risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[6-[(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B1243061.png)

![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)

![(4Z)-4-[(1S,2S,3R,6S)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1243070.png)

![(3S)-1-Methyl-3-[3-(3-methylphenyl)ureido]-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B1243071.png)

![[(2R)-2-[[(2R)-2-(1-benzofuran-2-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-2-phenylethyl] 2-(dimethylamino)acetate](/img/structure/B1243077.png)

![5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B1243078.png)

![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)

![N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1243084.png)